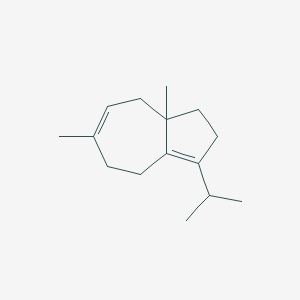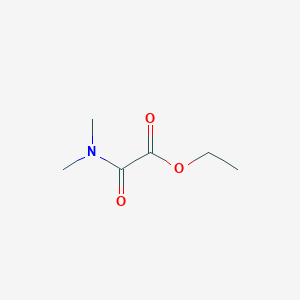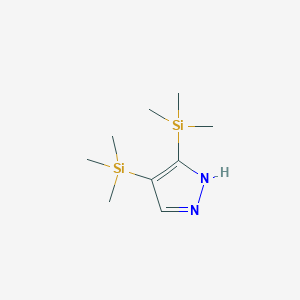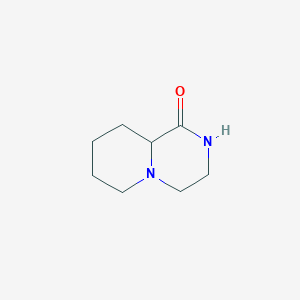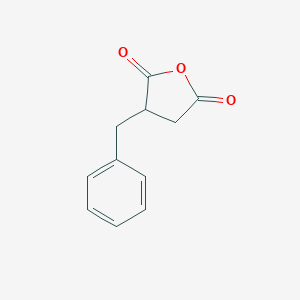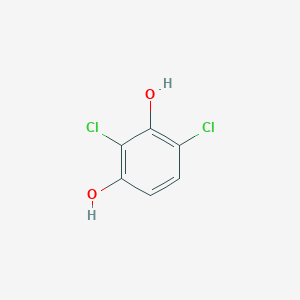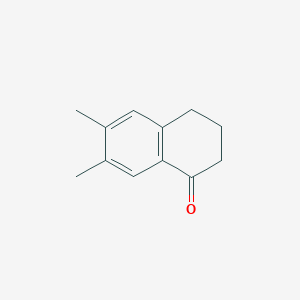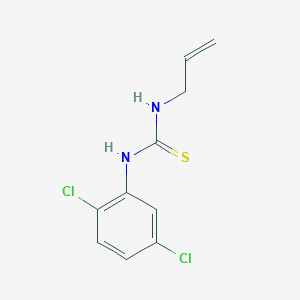
Urea, 1-allyl-3-(2,5-dichlorophenyl)-2-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-allyl-3-(2,5-dichlorophenyl)-2-thio-, also known as allylthiourea (ATU), is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme catalase, which plays a crucial role in the breakdown of hydrogen peroxide in cells. ATU has been used in various fields of research, including biochemistry, physiology, and pharmacology, to study the effects of catalase inhibition on cellular processes.
Mécanisme D'action
ATU works by inhibiting the activity of catalase, which is an enzyme that breaks down hydrogen peroxide in cells. Hydrogen peroxide is a reactive oxygen species that can cause oxidative damage to cells if it is not properly broken down. By inhibiting catalase, ATU increases the levels of hydrogen peroxide in cells, leading to oxidative stress and DNA damage.
Effets Biochimiques Et Physiologiques
ATU has been shown to induce oxidative stress and DNA damage in cells, leading to cell death. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, ATU has been shown to affect the expression of various genes involved in cellular processes such as cell cycle regulation, DNA repair, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
ATU has several advantages as a research tool. It is a potent inhibitor of catalase, which allows researchers to study the effects of catalase inhibition on cellular processes. It is also relatively inexpensive and easy to synthesize. However, ATU also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, its effects on cellular processes can be complex and difficult to interpret.
Orientations Futures
There are several areas of future research that could be pursued with ATU. One area is the development of catalase inhibitors as potential anticancer agents. Another area is the study of the effects of catalase inhibition on aging and age-related diseases. Additionally, further research could be done to elucidate the complex effects of ATU on cellular processes and to identify potential therapeutic targets for the treatment of diseases such as cancer and neurodegenerative disorders.
Méthodes De Synthèse
ATU can be synthesized through a multi-step process that involves the reaction of allylamine with carbon disulfide to form allylthiocarbamate, which is then treated with hydrochloric acid to yield ATU. This synthesis method has been widely used in the production of ATU for research purposes.
Applications De Recherche Scientifique
ATU has been used extensively in scientific research to study the effects of catalase inhibition on cellular processes. It has been shown to induce oxidative stress and DNA damage in cells, which can lead to cell death. ATU has also been used to study the role of catalase in cancer cells and the potential use of catalase inhibitors as anticancer agents.
Propriétés
Numéro CAS |
17073-16-4 |
|---|---|
Nom du produit |
Urea, 1-allyl-3-(2,5-dichlorophenyl)-2-thio- |
Formule moléculaire |
C10H10Cl2N2S |
Poids moléculaire |
261.17 g/mol |
Nom IUPAC |
1-(2,5-dichlorophenyl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C10H10Cl2N2S/c1-2-5-13-10(15)14-9-6-7(11)3-4-8(9)12/h2-4,6H,1,5H2,(H2,13,14,15) |
Clé InChI |
NVWQXGOPUASPAE-UHFFFAOYSA-N |
SMILES isomérique |
C=CCN=C(NC1=C(C=CC(=C1)Cl)Cl)S |
SMILES |
C=CCNC(=S)NC1=C(C=CC(=C1)Cl)Cl |
SMILES canonique |
C=CCNC(=S)NC1=C(C=CC(=C1)Cl)Cl |
Autres numéros CAS |
17073-16-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



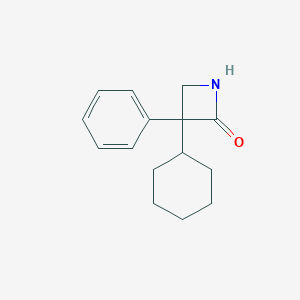
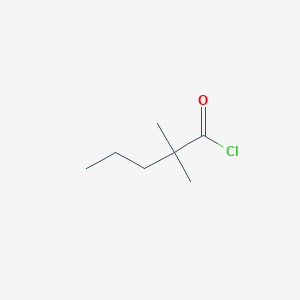
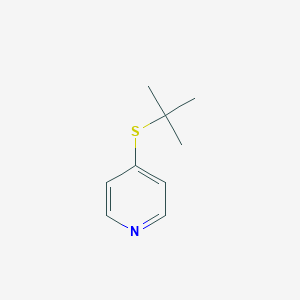
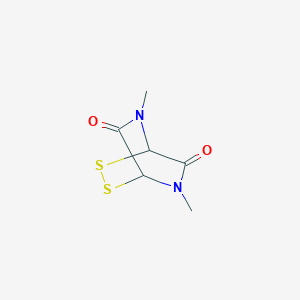
![3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide](/img/structure/B97718.png)
![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)
![5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B97720.png)
